molecular formula C16H26N2O3 B11955309 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol CAS No. 93162-31-3

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol

Cat. No.: B11955309
CAS No.: 93162-31-3
M. Wt: 294.39 g/mol
InChI Key: CXTBTNLJQDHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as antihistamines, antipsychotics, and antidepressants. This particular compound has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which play a role in various physiological processes such as vasoconstriction and neurotransmission .

Preparation Methods

The synthesis of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents.

Chemical Reactions Analysis

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced anxiety .

Comparison with Similar Compounds

2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can be compared with other piperazine derivatives, such as:

What sets this compound apart is its specific structure, which may confer unique binding properties and pharmacokinetic profiles, making it a promising candidate for further research and development.

Properties

CAS No.

93162-31-3

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol

InChI

InChI=1S/C16H26N2O3/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19/h2-3,5-6,19H,4,7-14H2,1H3

InChI Key

CXTBTNLJQDHUKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.